![molecular formula C16H16BrNO5S B513368 2-{[(4-Bromo-3-propoxyphenyl)sulfonyl]amino}benzoic acid CAS No. 940986-71-0](/img/structure/B513368.png)
2-{[(4-Bromo-3-propoxyphenyl)sulfonyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-Bromo-3-propoxyphenyl)sulfonyl]amino}benzoic acid is an organic compound that features a benzoic acid core substituted with a sulfonamide group and a brominated propoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Bromo-3-propoxyphenyl)sulfonyl]amino}benzoic acid typically involves multiple steps:
Bromination: The starting material, 4-bromo-3-propoxyphenyl, is prepared by brominating 3-propoxyphenyl using bromine in the presence of a catalyst.
Sulfonylation: The brominated intermediate is then reacted with sulfonyl chloride to introduce the sulfonyl group.
Amidation: The sulfonylated intermediate undergoes an amidation reaction with 2-aminobenzoic acid to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Bromo-3-propoxyphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic rings can participate in substitution reactions with electrophiles.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid and sulfuric acid can be used for nitration.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can facilitate the substitution of the bromine atom.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Nitration: Introduction of nitro groups to the aromatic rings.
Substitution: Replacement of the bromine atom with other functional groups.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
2-{[(4-Bromo-3-propoxyphenyl)sulfonyl]amino}benzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties.
Biological Studies: It can be used as a probe to study biological processes and interactions.
Catalysis: The compound can serve as a ligand in catalytic reactions.
Mechanism of Action
The mechanism of action of 2-{[(4-Bromo-3-propoxyphenyl)sulfonyl]amino}benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with target proteins, while the aromatic rings can participate in π-π interactions.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-propoxybenzoic acid: Lacks the sulfonamide group, making it less versatile in certain applications.
2-{[(4-Chloro-3-propoxyphenyl)sulfonyl]amino}benzoic acid: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and interactions.
2-{[(4-Bromo-3-methoxyphenyl)sulfonyl]amino}benzoic acid: Similar structure but with a methoxy group instead of propoxy, which can influence its solubility and reactivity.
Properties
IUPAC Name |
2-[(4-bromo-3-propoxyphenyl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO5S/c1-2-9-23-15-10-11(7-8-13(15)17)24(21,22)18-14-6-4-3-5-12(14)16(19)20/h3-8,10,18H,2,9H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBXMJXXPGMELE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
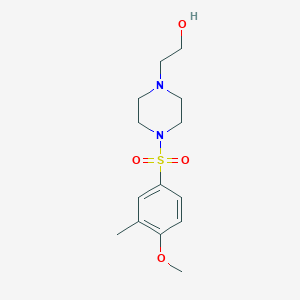
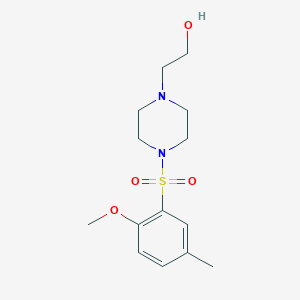
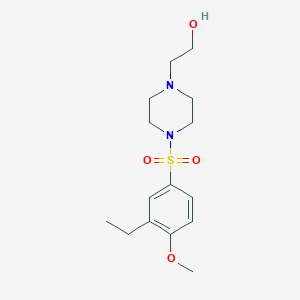
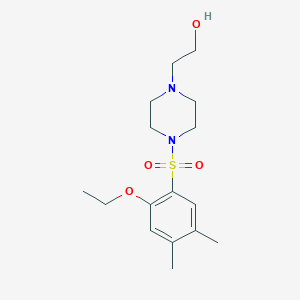
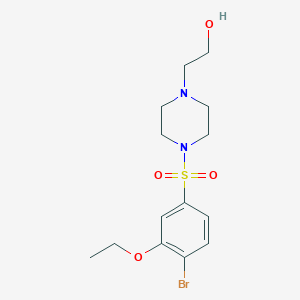

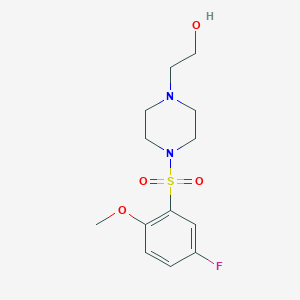
![2-{4-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B513306.png)

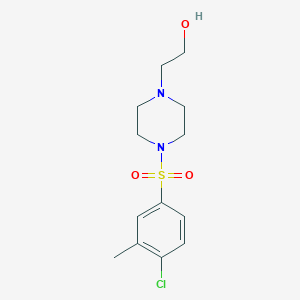
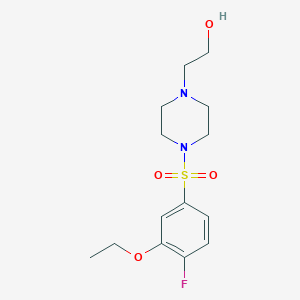
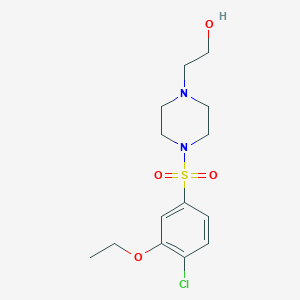
amine](/img/structure/B513314.png)
amine](/img/structure/B513315.png)
